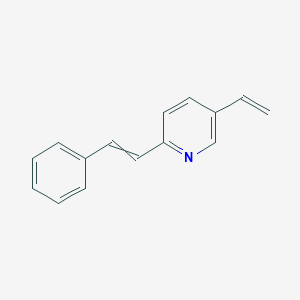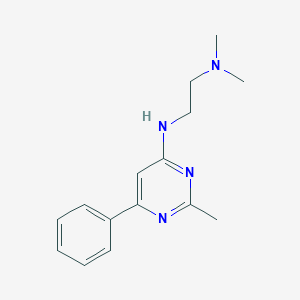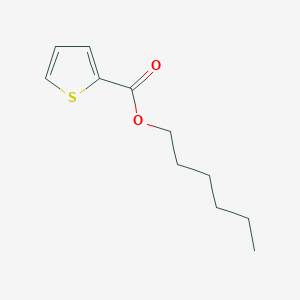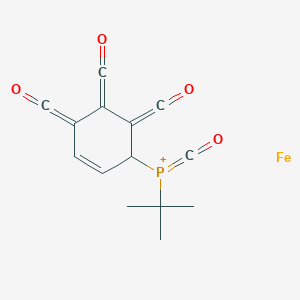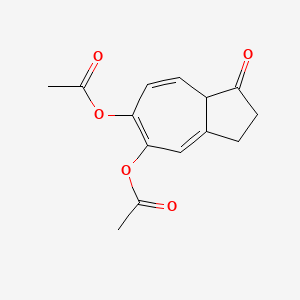
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate is an organic compound belonging to the azulene family. Azulenes are known for their unique structure and properties, which include a non-benzenoid aromatic system. This compound is characterized by its distinctive azulene core, which is fused with a diacetate group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cycloheptatriene, the compound can be synthesized through a series of reactions including oxidation and esterification. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diacetate groups can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its effects are mediated through the modulation of specific molecular targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate can be compared with other azulene derivatives such as:
Azulene: The parent compound with a simpler structure.
1,2,3,5,6,7,8,8a-Octahydro-1,4-dimethyl-7-(1-methylethenyl)azulene: A derivative with additional methyl and methylethenyl groups.
1,2,3,3a-Tetrahydroazulene: Another derivative with a different hydrogenation pattern. These compounds share the azulene core but differ in their functional groups and hydrogenation states, which influence their chemical properties and applications.
Propriétés
Numéro CAS |
90266-21-0 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(7-acetyloxy-3-oxo-2,3a-dihydro-1H-azulen-6-yl) acetate |
InChI |
InChI=1S/C14H14O5/c1-8(15)18-13-6-4-11-10(3-5-12(11)17)7-14(13)19-9(2)16/h4,6-7,11H,3,5H2,1-2H3 |
Clé InChI |
PECLLJXURXPQIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2CCC(=O)C2C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


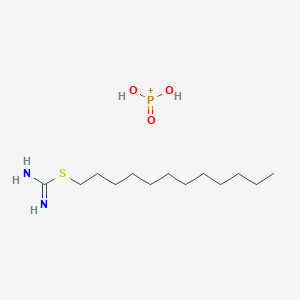
![Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate](/img/structure/B14364297.png)
![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)

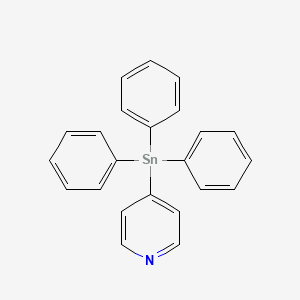

![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
